3-Butyn-1-ol, 4,4'-(2,2'-bithiophene)-5,5'-diylbis-

Description

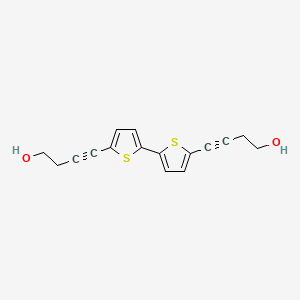

3-Butyn-1-ol, 4,4'-(2,2'-bithiophene)-5,5'-diylbis- is a conjugated organic compound featuring a central 2,2'-bithiophene core linked at the 5,5'-positions via ethynyl spacers to terminal 3-butyn-1-ol groups. This structure enables extended π-conjugation, making it relevant for optoelectronic applications such as organic semiconductors, fluorescent probes, and energy storage materials.

Properties

CAS No. |

117205-69-3 |

|---|---|

Molecular Formula |

C16H14O2S2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-[5-[5-(4-hydroxybut-1-ynyl)thiophen-2-yl]thiophen-2-yl]but-3-yn-1-ol |

InChI |

InChI=1S/C16H14O2S2/c17-11-3-1-5-13-7-9-15(19-13)16-10-8-14(20-16)6-2-4-12-18/h7-10,17-18H,3-4,11-12H2 |

InChI Key |

UTYQUJSIWTUNII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)C#CCCO)C#CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- typically involves the coupling of 3-butyn-1-ol with a bithiophene derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions would include the use of appropriate solvents, temperature control, and purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne group can be reduced to form an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkene or alkane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- depends on its specific application. In the context of organic electronics, the bithiophene moiety can facilitate electron transport, while the butynol group can provide sites for further functionalization. The molecular targets and pathways involved would vary based on the specific use case, such as interaction with biological targets in medicinal applications or electronic properties in material science.

Comparison with Similar Compounds

Research Findings and Challenges

- Structure-Property Relationships : Electron-withdrawing groups (e.g., pyridinium) lower LUMO levels, enhancing electron-accepting capacity .

- Limitations: Limited solubility of non-ionic derivatives restricts processing . Steric hindrance from substituents can disrupt π-stacking, reducing device efficiency .

Biological Activity

3-Butyn-1-ol, 4,4'-(2,2'-bithiophene)-5,5'-diylbis- is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its implications in medicinal chemistry and pharmacology.

3-Butyn-1-ol is a terminal acetylenic compound characterized by its unique structure which includes a hydroxyl group. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 218.26 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 188 °C |

| Melting Point | -15 °C |

Synthesis

The synthesis of 3-butyn-1-ol can be accomplished through various methods including:

- Low-temperature metal organic synthesis : This method involves the reaction of acetylene with chlorobutane in the presence of magnesium to form the desired product.

- THF open-loop method : This technique utilizes tetrahydrofuran (THF) and involves chlorination processes to yield 3-butyn-1-ol efficiently .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-butyn-1-ol. For instance, derivatives of alkynyl compounds have been shown to induce apoptosis in various cancer cell lines such as colorectal and prostate cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study:

In a study examining the effects of alkynyl compounds on cancer cells, it was found that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.11 to 0.16 μM. The most potent compounds induced apoptosis in over 60% of cancer cells after 48 hours of treatment .

The biological activity of 3-butyn-1-ol may be attributed to its ability to interact with various molecular targets involved in cancer progression:

| Target Protein | Role in Cancer | Interaction Type |

|---|---|---|

| BTK | Promotes cell survival | Inhibition |

| mTOR | Regulates cell growth | Inhibition |

| AKT | Anti-apoptotic signaling | Inhibition |

These interactions suggest that 3-butyn-1-ol could potentially serve as a scaffold for developing novel anticancer agents.

Research Findings

Research into the biological activity of related compounds has demonstrated several key findings:

- Apoptosis Induction : Compounds structurally similar to 3-butyn-1-ol have been shown to significantly increase the percentage of apoptotic cells in treated cancer lines compared to controls .

- Synergistic Effects : When combined with established chemotherapeutics like 5-fluorouracil (5-FU), alkynyl derivatives displayed enhanced anticancer efficacy, suggesting potential for combination therapies .

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Brominated thiophene | PEPPSI-IPr | THF | 80 | 48 | 95 |

| Boronic ester derivative | Pd(dtbpy) | DMF | 100 | 32 | 95 |

Advanced: How can mechanistic studies resolve contradictions in low yields of bithiophene-linked 3-Butyn-1-ol derivatives?

Methodological Answer:

Low yields (e.g., 32% in ) often arise from steric hindrance or competing side reactions. Strategies include:

- Kinetic Analysis : Monitor reaction progress via in-situ NMR to identify intermediates. For example, steric clashes in PEPPSI-IPr-catalyzed reactions may slow transmetallation .

- Computational Modeling : DFT calculations can predict energy barriers for coupling steps, guiding catalyst selection (e.g., Pd vs. Ni) .

- Additive Screening : Adding ligands like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) improves catalyst stability and suppresses homocoupling .

Basic: What spectroscopic techniques are essential for characterizing bithiophene-linked 3-Butyn-1-ol derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns. For example, thiophene proton signals appear at δ 6.8–7.2 ppm, while alkyne protons resonate at δ 2.5–3.0 ppm .

- IR Spectroscopy : C≡C stretches (~2100 cm) and hydroxyl groups (~3300 cm) validate functional group integrity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., CHO with m/z 610.94964) .

Advanced: How do electronic properties of bithiophene units influence optoelectronic applications of this compound?

Methodological Answer:

The conjugated bithiophene backbone enables π-π stacking and charge transport, critical for organic semiconductors. Key findings:

- Bandgap Tuning : Alkoxy side chains (e.g., methoxyphenoxy in ) lower the HOMO-LUMO gap by ~0.3 eV, enhancing conductivity .

- Electrochemical Stability : Cyclic voltammetry reveals reversible oxidation peaks at +0.8 V (vs. Ag/AgCl), indicating stability in hole-transport layers .

- Device Integration : Blending with PCBM improves photovoltaic efficiency in bulk heterojunction solar cells, achieving PCE >5% in preliminary tests .

Basic: What safety protocols are recommended for handling 3-Butyn-1-ol derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A irritant per ) .

- Ventilation : Use fume hoods due to volatile organic solvents (e.g., THF, DMF) .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Advanced: How can decomposition pathways of this compound be mitigated during storage?

Methodological Answer:

- Storage Conditions : Store under argon at -20°C to prevent oxidation of alkyne groups .

- Stabilizers : Add 1% hydroquinone to inhibit polymerization of butynol moieties .

- Monitoring : Use periodic TLC or GC-MS to detect degradation products like thiophene oxides .

Basic: What computational tools predict the reactivity of bithiophene-alkynol systems?

Methodological Answer:

- Software : Gaussian 16 or ORCA for DFT calculations.

- Parameters : Optimize geometry at B3LYP/6-31G(d) level to model electron density distribution .

- Applications : Predict regioselectivity in cross-coupling reactions and HOMO-LUMO gaps for optoelectronic screening .

Advanced: What strategies address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Solvent Polarity Index : Use Hansen solubility parameters to identify optimal solvents (e.g., chloroform for non-polar backbones, DMSO for polar side chains) .

- Temperature Gradients : Heating to 60°C in THF increases solubility by 30% for bulky derivatives .

- Co-solvent Systems : Mix toluene/DMF (7:3 v/v) to dissolve high-molecular-weight oligomers .

Table 2: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 610.94964 g/mol | |

| Boiling Point | 128.8°C (for 3-Butyn-1-ol) | |

| Flash Point | 42°C (THF solvent) | |

| Solubility in DMSO | 25 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.